molecular formula C7H5Cl2NO2 B108784 Methyl 2,6-dichloroisonicotinate CAS No. 42521-09-5

Methyl 2,6-dichloroisonicotinate

Cat. No.: B108784
CAS No.: 42521-09-5
M. Wt: 206.02 g/mol
InChI Key: XSKGHSUHOYEBTK-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloroisonicotinate is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloroisonicotinate can be synthesized through the esterification of 2,6-dichloroisonicotinic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for 24 hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally involves the same esterification reaction but may be scaled up and automated for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloroisonicotinic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields a methoxy derivative.

    Hydrolysis: The major product is 2,6-dichloroisonicotinic acid.

    Reduction: The products vary based on the reducing agent and conditions used.

Scientific Research Applications

Methyl 2,6-dichloroisonicotinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroisonicotinic Acid: The parent compound, which lacks the ester group.

    2,6-Dichloroisonicotinamide: An amide derivative of 2,6-dichloroisonicotinic acid.

    2,6-Dichloronicotinic Acid: A similar compound with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2,6-dichloroisonicotinate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid and amide derivatives. This makes it more suitable for certain applications, such as in the synthesis of specific pharmaceuticals and as an elicitor in agriculture.

Properties

IUPAC Name

methyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKGHSUHOYEBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195310
Record name Methyl 2,6-dichloroisonicotinate
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42521-09-5
Record name 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester
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Record name Methyl 2,6-dichloroisonicotinate
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Record name Methyl 2,6-dichloroisonicotinate
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Record name Methyl 2,6-dichloroisonicotinate
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Record name Methyl 2,6-dichloroisonicotinate
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Synthesis routes and methods I

Procedure details

A solution of 187 g (0.974 mole) of 2,6-dichloroisonicotinic acid, 1650 ml of methanol and 5 ml of concentrated sulfuric acid was heated at reflux for 24 hours. Most of the solvent was removed in vacuo, leaving crude product which was dissolved in 750 ml of methylene chloride and washed with water and 1N sodium hydroxide. The organic layer was dried (Na2SO4) and solvent removed in vacuo affording 174 g (86.7% yield) of methyl 2,6-dichloroisonicotinate, m.p. 79°-81° C.
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
1650 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-Dichloroisonicotinic acid was (5 g, 26.04 mmol) was suspended in anhydrous toluene (75 ml). Thionyl chloride (19 ml, 260.4 mmol) was added and the mixture was heated to reflux for 4 h. The excess thionyl chloride was removed and solvent was removed in vacuo. Anhydrous MeOH (25 ml) was added and reaction was stirred for a further 4 h. Solvents were removed in vacuo to give a white colored solid which was dried under vacuum (4.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is methyl 2,6-dichloroisonicotinate a useful starting material in organic synthesis?

A1: this compound is a valuable building block in organic synthesis due to its symmetrical structure and the presence of two reactive chlorine atoms. These features allow for its selective modification through reactions like the Buchwald-Hartwig amination. Specifically, the research highlights its use in a desymmetrization method, where only one chlorine atom is substituted, generating a more complex product with potential for further derivatization. [, ]

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